Home > Products > Screening Compounds P71232 > 3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - 1019104-82-5

3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Catalog Number: EVT-3338093
CAS Number: 1019104-82-5
Molecular Formula: C25H26N6O2S
Molecular Weight: 474.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the specific synthesis route for the title compound is not detailed in the provided papers, a plausible approach can be inferred based on similar sulfonamide derivatives [, ]. A multi-step synthesis is likely required, involving the following key steps:

  • Synthesis of the pyridazine core: This could be achieved through various methods, with one potential route involving the reaction of a suitably substituted hydrazine with a 1,4-dicarbonyl compound, followed by cyclization [].
  • Introduction of the piperazine ring: The piperazine ring could be introduced via a nucleophilic aromatic substitution reaction between the chloro-substituted pyridazine and piperazine [].
  • Sulfonylation of the piperazine nitrogen: This step would likely involve reacting the piperazine derivative with [1,1'-biphenyl]-4-sulfonyl chloride in the presence of a base to yield the target compound [].
Applications
  • Medicinal chemistry: Sulfonamide derivatives with heterocyclic systems are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties [, ]. This makes the title compound a promising candidate for further exploration in medicinal chemistry, particularly for targeting diseases involving carbonic anhydrases or other enzymes [, , ].

1. Venetoclax* Compound Description: Venetoclax (ABT-199) is a potent BCL-2 inhibitor used in treating hematologic malignancies. Studies detail its metabolism and disposition in humans, identifying key metabolites and clearance pathways []. Venetoclax's primary metabolic route involves enzymatic oxidation of its dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. The nitro reduction is likely facilitated by gut bacteria []. * Relevance: Although not structurally identical to the main compound, venetoclax shares a core structure containing a sulfonamide group linked to a complex aromatic system. The presence of piperazine and substituted phenyl rings in both venetoclax and the main compound highlights a potential structural relationship. This shared scaffold suggests that these compounds might exhibit overlapping biological activities or target similar protein families. Further investigation is required to confirm such relationships.

2. Venetoclax N-oxide (VNO)* Compound Description: VNO, a potential oxidative impurity of venetoclax, forms during oxidative stress degradation []. This impurity arises from the oxidation of the piperazine nitrogen in venetoclax. VNO can undergo a Meisenheimer rearrangement to form another impurity, venetoclax hydroxylamine impurity (VHA) []. * Relevance: VNO, like venetoclax, shares the core sulfonamide and aromatic system with the main compound, 3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. The presence of the N-oxide group in VNO distinguishes it but does not negate the potential for shared biological activity or target affinity due to the similar scaffold.

3. Venetoclax Hydroxylamine Impurity (VHA)* Compound Description: VHA, another potential impurity of venetoclax, results from a Meisenheimer rearrangement of VNO []. This rearrangement leads to the hydroxylamine group's attachment to the aromatic ring, modifying the electronic properties and potential interactions of the molecule.* Relevance: Despite the rearrangement, VHA retains the core sulfonamide and multi-aromatic system found in both venetoclax and the main compound, 3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. While the rearrangement differentiates VHA structurally, the shared scaffold suggests the possibility of overlapping biological activities or similar target profiles, warranting further investigation.

4. 2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)* Compound Description: Analog 24 is a selective inhibitor of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines []. This compound exhibits promising anticancer activity by reducing Mcl-1 levels and demonstrating synergistic effects with Bcl-2 inhibitors [].* Relevance: Analog 24 shares the biphenyl structural motif with 3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. This shared moiety, although linked differently within the overall structures, suggests the possibility of similar binding interactions with certain target proteins.

Properties

CAS Number

1019104-82-5

Product Name

3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyridazine

Molecular Formula

C25H26N6O2S

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C25H26N6O2S/c1-19-18-20(2)31(28-19)25-13-12-24(26-27-25)29-14-16-30(17-15-29)34(32,33)23-10-8-22(9-11-23)21-6-4-3-5-7-21/h3-13,18H,14-17H2,1-2H3

InChI Key

BHPWIYWUFLUEEI-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.